WM-662

WDR5-MYC PPI inhibition Biochemical assay IC50 comparison

WM-662 selectively binds the WBM pocket of WDR5 to disrupt MYC interaction, validated by co-crystal structure PDB:8F1G. This WBM-site specificity ensures results are attributable to the MYC axis, not MLL1/WIN pathways. Ideal for SBDD, biophysical assays (SPR/ITC), and as a reference control in TR-FRET/AlphaScreen formats. Reversible non-covalent binding (IC50 18 μM).

Molecular Formula C19H18ClN5O4
Molecular Weight 415.8 g/mol
Cat. No. B12380552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWM-662
Molecular FormulaC19H18ClN5O4
Molecular Weight415.8 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)NC3=NNN=N3
InChIInChI=1S/C19H18ClN5O4/c1-11(18(27)28)29-16(17(26)21-19-22-24-25-23-19)9-12-5-7-13(8-6-12)14-3-2-4-15(20)10-14/h2-8,10-11,16H,9H2,1H3,(H,27,28)(H2,21,22,23,24,25,26)/t11-,16-/m0/s1
InChIKeyYSQNVTHQOQFUOS-ZBEGNZNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WM662 (2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic Acid: A Structurally Characterized WDR5-WBM Site Inhibitor


The compound (2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid, commonly referred to as WM662 or by its PDB ligand code X8N, is a synthetic small molecule belonging to the class of WDR5-MYC protein–protein interaction (PPI) inhibitors [1]. It is a non-polymer compound with the molecular formula C19H18ClN5O4 and a molecular weight of 415.83 g/mol [1]. The compound is distinguished by its dual stereocenters ((2S,2S) configuration) and its unique substitution pattern, featuring a 3'-chloro[1,1'-biphenyl] moiety linked to a tetrazole-containing propanoic acid core [1]. Its primary mechanism of action involves binding to the WDR5 binding motif (WBM) pocket of the WD40-repeat domain protein 5 (WDR5), thereby disrupting its interaction with the oncogenic transcription factor MYC [2].

Why Generic WDR5 Inhibitors Cannot Replace WM662 in WBM-Site Specific Research


Generic or alternative WDR5 inhibitors, particularly those targeting the well-characterized WIN (WDR5 interaction motif) site (e.g., MM-102, OICR-9429), are not functionally interchangeable with WM662 [1]. WM662 is specifically designed to bind to the distinct WBM (WDR5 binding motif) pocket, which mediates the interaction with MYC [1]. Substituting a WIN-site inhibitor for WM662 in a study designed to probe the WDR5-MYC axis would yield mechanistically irrelevant results, as WIN-site inhibitors primarily disrupt interactions with MLL1/SET1 family proteins and histone H3, rather than MYC [2]. Furthermore, even among WBM-site inhibitors, differences in core scaffolds, stereochemistry, and substituent patterns lead to significant variations in binding kinetics, cellular permeability, and off-target profiles [3]. The specific (2S,2S) stereochemistry and tetrazole-containing propanoic acid scaffold of WM662 contribute to a unique binding pose within the WBM pocket, as validated by its co-crystal structure (PDB ID: 8F1G) [4]. Therefore, direct substitution without rigorous re-validation would compromise experimental reproducibility and data interpretation.

Quantitative Differentiation Guide: WM662 (X8N) vs. Closest WDR5 Inhibitor Analogs


Biochemical Inhibition of WDR5-MYC Interaction: WM662 vs. WM-586

In a direct biochemical assay measuring the disruption of the WDR5-MYC protein-protein interaction, WM662 demonstrates an IC50 of 18 μM . In contrast, the more potent analog WM-586, a covalent WDR5 inhibitor, exhibits an IC50 of 101 nM in a similar HTRF (Homogeneous Time-Resolved Fluorescence) assay [1]. This difference highlights that WM662 is a non-covalent, reversible inhibitor suitable for specific mechanistic studies where transient target engagement is required, whereas WM-586 is a covalent binder with higher potency but irreversible target modification.

WDR5-MYC PPI inhibition Biochemical assay IC50 comparison

Structural Validation: Co-Crystal Structure of WM662 Bound to WDR5

WM662 (PDB ligand X8N) has been co-crystallized with human WDR5 at a resolution of 2.14 Å (PDB ID: 8F1G), providing unambiguous atomic-level detail of its binding mode to the WBM pocket [1]. The structure confirms that the (2S,2S)-configured compound occupies the shallow hydrophobic groove of the WBM site, making specific interactions with residues critical for MYC recognition. In contrast, many other WBM-site inhibitors, such as compound 19 (WDR5-IN-6), lack a publicly available co-crystal structure with WDR5, relying instead on computational docking models or lower-resolution data .

X-ray crystallography WDR5-WBM pocket Structure-based drug design

Cellular Anti-Proliferative Activity: WM662 vs. WDR5-IN-6 in Neuroblastoma Cells

In cellular proliferation assays using neuroblastoma cell lines, WM662 exhibits an IC50 of 18 μM for inhibiting WDR5-MYC interaction, but its direct anti-proliferative EC50 in these cells is not explicitly reported in the primary literature . In contrast, the WBM-site inhibitor WDR5-IN-6 (compound 19) demonstrates anti-proliferative effects with EC50 values of 12.34 μM in IMR32 cells and 14.89 μM in LAN5 cells [1]. While a direct head-to-head comparison in the same cell line is not available, the data suggests that WDR5-IN-6 may possess superior cellular potency in neuroblastoma models. However, WM662's distinct chemical scaffold may offer advantages in selectivity or pharmacokinetic properties not captured by simple potency metrics.

Cellular proliferation Neuroblastoma EC50 comparison

Pocket Selectivity: WBM Site (WM662) vs. WIN Site (MM-102) Inhibition

WM662 is a selective inhibitor of the WBM pocket of WDR5, which mediates the interaction with MYC [1]. This is in stark contrast to the widely used WDR5 inhibitor MM-102, which binds to the WIN site with high affinity (IC50 = 2.9 nM, Ki < 1 nM) and disrupts the interaction with MLL1 and histone H3 . The functional consequence of this pocket selectivity is profound: WM662 specifically disrupts the WDR5-MYC axis, while MM-102 primarily affects MLL1-mediated histone methylation. Using MM-102 as a substitute for WM662 would target a completely different protein-protein interaction network, leading to misinterpretation of results in studies focused on MYC-driven transcription.

WDR5 pocket selectivity WBM vs. WIN site Mechanism of action

Optimal Research and Procurement Scenarios for WM662 (X8N)


Structure-Guided Drug Discovery Targeting the WDR5-MYC PPI

Procurement of WM662 is optimal for academic or industrial research groups engaged in structure-based drug design (SBDD) and medicinal chemistry optimization of WDR5-MYC inhibitors. The availability of a high-resolution co-crystal structure (PDB ID: 8F1G) provides a validated starting point for rational design, fragment-based screening, and molecular dynamics simulations [1]. Its reversible, non-covalent binding mode (IC50 = 18 μM) makes it an ideal tool for validating computational models and for conducting biophysical assays (e.g., SPR, ITC) to characterize binding thermodynamics and kinetics [2].

Mechanistic Studies of MYC-Driven Transcription in Cancer

WM662 is a valuable chemical probe for dissecting the specific role of the WDR5-MYC interaction in oncogenic transcription, independent of the WDR5-MLL1 axis. Its WBM-site selectivity ensures that observed biological effects are attributable to disruption of the MYC co-factor function, rather than general inhibition of WDR5's role in histone methylation [1]. This makes it suitable for use in chromatin immunoprecipitation (ChIP) and RNA-sequencing experiments aimed at identifying MYC-dependent gene signatures [2].

Development of WBM-Site Biochemical and Cellular Assays

The compound serves as a benchmark control for developing and validating biochemical assays (e.g., TR-FRET, AlphaScreen) and cellular assays (e.g., NanoBRET, proximity ligation assay) designed to measure WDR5-MYC interaction inhibition. Its well-defined IC50 (18 μM) in a biochemical HTRF assay provides a reference point for assay optimization and for screening new chemical entities [1]. Its unique scaffold offers a distinct chemotype for counter-screening to assess the selectivity of novel WBM-site inhibitors [2].

Comparative Pharmacology of WDR5 Ligands

Researchers investigating the functional consequences of engaging different WDR5 pockets (WBM vs. WIN) will find WM662 an essential tool for comparative pharmacology studies. Its use alongside WIN-site inhibitors like MM-102 or OICR-9429 allows for the elucidation of pathway-specific effects and potential synergy or antagonism in cancer cell models [1]. Such studies are critical for understanding the therapeutic potential and limitations of targeting distinct WDR5 interaction surfaces [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for WM-662

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.